molecular formula C22H18N4O5S B2425163 3-(1,3-Benzodioxol-5-yl)-6-({[3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)pyridazine CAS No. 1111316-53-0

3-(1,3-Benzodioxol-5-yl)-6-({[3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)pyridazine

Cat. No. B2425163
CAS RN: 1111316-53-0
M. Wt: 450.47
InChI Key: ZRCJNLVZWBVZMI-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule with several functional groups, including a benzodioxole, an oxadiazole, and a pyridazine ring. These types of compounds are often found in pharmaceuticals and other biologically active substances .


Molecular Structure Analysis

The molecular structure of this compound would likely be quite complex due to the presence of multiple ring structures and functional groups. The benzodioxole, oxadiazole, and pyridazine rings would contribute significantly to the overall shape and properties of the molecule .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would likely be influenced by the various functional groups present. For example, the presence of the sulfanyl group could potentially make the compound more polar and increase its solubility in water .

Scientific Research Applications

Synthesis and Biological Evaluation

  • A related compound involving 5-(pyridin-4-yl)-1,3,4-oxadiazole-2-thiol was synthesized and assessed for antimicrobial, antioxidant, and antitubercular activities. Compounds in this category showed a range of activities, with certain derivatives displaying potent antitubercular results (Fathima et al., 2021).

Preliminary Biological Evaluation of Derivatives

  • Novel derivatives including pyrazolyl-pyridazine moiety with various heterocyclic rings were synthesized. Preliminary screening showed pronounced plant growth stimulant activity, with some compounds selected for deeper studies (Yengoyan et al., 2018).

Antiviral Activity Studies

  • Heterocyclic systems bearing a pyrazolyl group were prepared and evaluated for antiviral activity against viruses like HAV and HSV-1. Some compounds in this class exhibited promising activities (Hashem et al., 2007).

Antimicrobial and Antitubercular Activity

  • A series of compounds similar in structure, involving 1,3,4-oxadiazoles, were synthesized and evaluated for antimicrobial and antimycobacterial activities. Certain analogs also showed promising antitubercular activity (Patel et al., 2013).

Potential Antiviral Agents

  • Synthesis of 1,3,4-oxadiazole derivatives aimed at producing compounds with potential antiviral activity. Some derivatives exhibited effective action against various viruses, highlighting the antiviral potential of this class of compounds (Albratty et al., 2019).

Mechanism of Action

The mechanism of action would depend on the specific use of the compound. For example, if it were a drug, the mechanism of action would depend on the specific biological target of the drug .

Future Directions

The future directions for this compound would likely depend on its potential applications. If it has promising biological activity, it could be further studied for potential use as a pharmaceutical .

properties

IUPAC Name

5-[[6-(1,3-benzodioxol-5-yl)pyridazin-3-yl]sulfanylmethyl]-3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18N4O5S/c1-27-15-7-14(8-16(10-15)28-2)22-23-20(31-26-22)11-32-21-6-4-17(24-25-21)13-3-5-18-19(9-13)30-12-29-18/h3-10H,11-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRCJNLVZWBVZMI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)C2=NOC(=N2)CSC3=NN=C(C=C3)C4=CC5=C(C=C4)OCO5)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18N4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

450.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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